(5-Nitropyridin-2-YL)methanamine
Description
(5-Nitropyridin-2-yl)methanamine (CAS: 887588-06-9) is a nitro-substituted pyridine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . The compound features a primary amine (-CH₂NH₂) group attached to the pyridine ring at the 2-position, with a nitro (-NO₂) substituent at the 5-position. This structural arrangement confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. It is commercially available (e.g., from Combi-Blocks, Cat. No. QY-2235) with a purity of ≥95% .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(5-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H7N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3,7H2 |
InChI Key |
YHXMPLXAZQRIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (5-Nitropyridin-2-yl)methanamine with structurally related methanamine derivatives, emphasizing substituent effects, molecular properties, and applications:
*Note: The molecular formula for ClH1-(5-iodopyridin-2-yl)methanamine dihydrochloride (C₇H₈BFO₄S) appears inconsistent with typical pyridine derivatives; this may reflect a typographical error in the evidence .
Key Structural and Functional Insights
Substituent Effects on Reactivity :
- The nitro group in (5-Nitropyridin-2-yl)methanamine is strongly electron-withdrawing, reducing the basicity of the adjacent amine compared to electron-donating groups (e.g., -CH₃ in 5-Methyl-2-furanmethanamine) . This property facilitates electrophilic substitution reactions, making the compound a versatile intermediate.
- Halogenated analogs (e.g., chloro, iodo) exhibit distinct reactivity profiles. Chloro derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), while iodo-substituted compounds are valuable in radiolabeling or crystallography .
Hydrogen Bonding and Crystallization :
- The nitro and amine groups in (5-Nitropyridin-2-yl)methanamine can participate in hydrogen bonding, influencing crystal packing and solubility. Similar interactions are critical in the design of co-crystals or supramolecular assemblies .
- In contrast, hydrochloride salts (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) exhibit enhanced aqueous solubility due to ionic interactions, which is advantageous in pharmaceutical formulations .
Applications in Drug Discovery :
- Pyrrolidine-containing derivatives (e.g., (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride) introduce conformational rigidity and chiral centers, which are desirable in bioactive molecules targeting enzymes or receptors .
- Heterocyclic hybrids (e.g., thienyl-pyrimidine or furan derivatives) expand structural diversity, enabling modulation of pharmacokinetic properties such as metabolic stability .
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